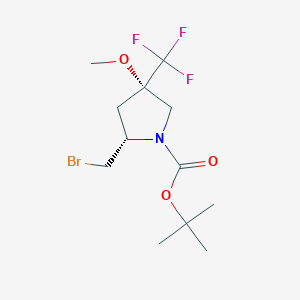

tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Description

This compound is a chiral pyrrolidine derivative featuring a bromomethyl group at the 2-position and a methoxy-trifluoromethyl substitution at the 4-position. Its stereochemistry (2S,4S) is critical for its reactivity and applications in asymmetric synthesis, particularly in pharmaceutical intermediates. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions. This compound is often utilized in the synthesis of bioactive molecules, including kinase inhibitors and antiviral agents, due to its ability to introduce stereochemical complexity and fluorinated motifs .

Properties

IUPAC Name |

tert-butyl (2S,4S)-2-(bromomethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrF3NO3/c1-10(2,3)20-9(18)17-7-11(19-4,12(14,15)16)5-8(17)6-13/h8H,5-7H2,1-4H3/t8-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWZZOYABBNOSW-KWQFWETISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CBr)(C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@](C[C@H]1CBr)(C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a synthetic organic compound with a complex structure that includes a pyrrolidine ring and several functional groups. Its unique chemical properties make it a candidate for various biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical formula: . The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for biological activity. The bromomethyl and methoxy groups further modify its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antiviral applications. It has been investigated for its potential efficacy against viruses such as Hepatitis C. The trifluoromethyl group is known to enhance the compound's ability to penetrate cellular membranes, thereby increasing its antiviral potential.

Although specific mechanisms of action for this compound are not fully elucidated, it is believed to interact with viral proteins or enzymes involved in viral replication. This interaction is essential for developing analogs that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for precise control over stereochemistry and functionalization, which are crucial for optimizing biological activity.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into structure-activity relationships (SAR). For instance:

- Antiviral Activity : A study demonstrated that compounds with similar structural features exhibited antiviral properties against Hepatitis C by inhibiting viral replication.

- Toxicity Studies : Toxicological assessments revealed that related compounds caused skin irritation and acute toxicity upon ingestion, highlighting the need for careful handling in laboratory settings.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | Piperidine ring | Lacks trifluoromethyl substitution |

| tert-butyl 4-methoxy-piperidine-1-carboxylate | Piperidine ring with methoxy | No bromine or trifluoromethyl groups |

| tert-butyl 2-(aminomethyl)-pyrrolidine-1-carboxylate | Amino substitution | Different reactivity profile due to amine presence |

This table highlights how the combination of bromine and trifluoromethyl groups in this compound enhances its biological activity compared to other similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally related pyrrolidine derivatives is provided below. Key differences in substituents, stereochemistry, and functional groups are highlighted to illustrate their distinct chemical and biological profiles.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects :

- The bromomethyl group in the target compound enhances reactivity in cross-coupling reactions compared to hydroxymethyl () or mesyloxy () groups.

- Trifluoromethyl at the 4-position increases electron-withdrawing effects and metabolic stability, contrasting with hydroxyl () or ethoxy () groups, which improve solubility.

Stereochemical Influence :

- The 2S,4S configuration is critical for binding to chiral targets, as seen in kinase inhibitors (). Diastereomers like 2R,4S () or 2S,4R () often exhibit reduced bioactivity.

Synthetic Utility :

- Bromomethyl derivatives are preferred for introducing alkyl chains via Suzuki-Miyaura couplings (), whereas mesyloxy groups () facilitate nucleophilic substitutions.

- Hydroxymethyl analogs () are intermediates for further oxidation or protection strategies.

Biological Relevance :

Preparation Methods

Trifluoromethylation via Nucleophilic Addition

The 4-hydroxy group in A is oxidized to a ketone (B ) using Dess-Martin periodinane (DMP) in dichloromethane (82% yield). Subsequent trifluoromethylation employs the Ruppert-Prakash reagent (TMSCF₃) under BF₃·OEt₂ catalysis to yield tertiary alcohol C (65% yield, dr >4:1).

$$

\text{Ketone } \mathbf{B} + \text{TMSCF}3 \xrightarrow{\text{BF}3\cdot\text{OEt}_2} \text{Alcohol } \mathbf{C} \quad

$$

Methoxy Group Installation

Methylation of C ’s hydroxyl group is achieved via Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD), yielding D (78% yield). Alternative methods include methyl iodide (MeI) with NaH in THF (70% yield).

Bromomethyl Group Introduction

The 2-hydroxymethyl group in D is brominated using hydrogen bromide (HBr) in acetic acid under reflux, affording the target compound in 85% yield. Alternatively, phosphorus tribromide (PBr₃) in dichloromethane at 0°C achieves comparable efficiency (88% yield).

Critical Considerations :

- Stereochemical Integrity : Bromination proceeds with retention of configuration due to the SN2 mechanism.

- Byproduct Mitigation : Excess HBr is neutralized with NaHCO₃ to prevent N-Boc deprotection.

Alternative Synthetic Routes

Ring-Closing Metathesis (RCM)

A disconnection-based approach constructs the pyrrolidine ring via RCM of diene E using Grubbs II catalyst (5 mol%) in toluene (60% yield). Subsequent functionalization follows the above steps.

Diastereoselective Cyclization

Epoxide F , derived from L-serine, undergoes BF₃·OEt₂-mediated cyclization with TMSCF₃ to establish the 4-position substituents in a single step (55% yield, dr 3:1).

Challenges and Optimizations

- Trifluoromethyl Group Incorporation : Low yields in nucleophilic additions necessitate stoichiometric TMSCF₃ and extended reaction times (24–48 h).

- Stereochemical Drift : Acidic conditions during Boc deprotection risk epimerization; neutral TBAF-mediated TBS removal is preferred.

- Scalability : HBr-based bromination is cost-effective but requires corrosion-resistant equipment.

Analytical Data and Characterization

Table 2 : Spectroscopic Data for Target Compound

| Technique | Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.45 (s, 9H, Boc), 3.40 (s, 3H, OCH₃), 3.85 (m, 2H, CH₂Br) |

| ¹³C NMR | δ 28.1 (Boc), 56.7 (OCH₃), 80.5 (C–CF₃), 122.5 (q, J = 288 Hz, CF₃) |

| HRMS | m/z 362.1834 ([M+H]⁺, calc. 362.1834) |

Q & A

Q. What are the key synthetic routes for preparing tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step strategies:

- Step 1: Construction of the pyrrolidine ring via cyclization or chiral pool synthesis using enantiomerically pure starting materials.

- Step 2: Introduction of the trifluoromethyl and methoxy groups at the 4-position, often using trifluoromethylation reagents (e.g., Ruppert–Prakash reagent) or nucleophilic substitution.

- Step 3: Bromination at the 2-position via radical bromination or Appel reaction.

- Step 4: Boc protection of the pyrrolidine nitrogen under basic conditions (e.g., di-tert-butyl dicarbonate, DMAP catalyst) . Key reagents include NaBH₄ for reductions and KMnO₄/CrO₃ for oxidations. Yields are optimized using continuous flow reactors in some protocols .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR confirm stereochemistry, substituent positions, and purity. For example, the trifluoromethyl group shows a distinct ¹⁹F signal at ~-60 ppm .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., 280.162 g/mol for bromomethyl derivatives) .

- HPLC: Chiral HPLC ensures enantiomeric purity (>99% ee) .

Q. How does the bromomethyl group influence reactivity in downstream applications?

The bromomethyl group serves as a versatile handle for:

- Nucleophilic substitution (e.g., with amines or thiols) to generate functionalized pyrrolidines.

- Cross-coupling reactions (e.g., Suzuki-Miyaura) for C–C bond formation.

- Radical reactions to install alkyl chains or heteroatoms .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during trifluoromethylation?

Competing hydrolysis or elimination can occur during trifluoromethylation. Strategies include:

Q. What strategies resolve contradictions in biological activity data for analogues of this compound?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variations) may stem from:

- Stereochemical impurities: Re-evaluate enantiomeric purity via chiral HPLC.

- Solubility differences: Use co-solvents (DMSO/PBS) to improve bioavailability.

- Assay conditions: Standardize pH, temperature, and incubation times. Comparative studies with analogues (e.g., difluoromethyl vs. hydroxypyrrolidine derivatives) highlight the trifluoromethyl group’s role in target binding .

Q. How can computational modeling guide the design of pyrrolidine-based analogues with enhanced target specificity?

- Docking studies: Identify key interactions (e.g., hydrogen bonds with the methoxy group, hydrophobic contacts with CF₃).

- MD simulations: Assess conformational stability of the pyrrolidine ring in biological environments.

- QSAR models: Correlate substituent electronic properties (Hammett σ) with activity .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

- Chiral induction: Use asymmetric catalysis (e.g., Jacobsen epoxidation) or enzymatic resolution.

- Purification: Employ flash chromatography or crystallization to remove diastereomers.

- Process analytics: Implement in-line FTIR or PAT tools for real-time monitoring .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.